2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

This compound uniquely combines a pyrimidin-2-ylthio electrophilic warhead with a thiazol-2-yloxy azetidine motif, creating a three-dimensional pharmacophore for covalent and non-covalent kinase targeting. Its fragment-like MW (308.4) and low lipophilicity make it ideal for early-stage lead generation and scaffold-hopping programs targeting p38 MAPK, TYK2, EGFR, BTK, or JAK3. Procure as a dual-mode covalent fragment or a derivatizable core for chemical probe synthesis, enabling exploration of novel IP space with favorable ADME profiles.

Molecular Formula C12H12N4O2S2
Molecular Weight 308.37
CAS No. 1797734-49-6
Cat. No. B2418885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
CAS1797734-49-6
Molecular FormulaC12H12N4O2S2
Molecular Weight308.37
Structural Identifiers
SMILESC1C(CN1C(=O)CSC2=NC=CC=N2)OC3=NC=CS3
InChIInChI=1S/C12H12N4O2S2/c17-10(8-20-11-13-2-1-3-14-11)16-6-9(7-16)18-12-15-4-5-19-12/h1-5,9H,6-8H2
InChIKeyBVEBWBOHDCKNJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone (CAS 1797734-49-6) – Core Structural and Pharmacophoric Profile


2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone (CAS 1797734-49-6) is a synthetic small molecule (C12H12N4O2S2, MW 308.4 g/mol) that integrates three privileged heterocyclic scaffolds – pyrimidine, thiazole, and azetidine – connected via a thioether bridge and an ethanone linker . The compound belongs to the class of azetidinyl-pyrimidine derivatives, a family actively explored in kinase-targeted drug discovery for inflammatory, autoimmune, and proliferative diseases [1]. Its distinctive feature is the concurrent display of a pyrimidin-2-ylthio electrophilic warhead and a thiazol-2-yloxy azetidine motif, a combination that is underrepresented among catalogued analogues and that creates a unique three-dimensional pharmacophoric topology.

Why 2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone Cannot Be Replaced by In-Class Azetidinyl-Pyrimidine Analogues


Azetidinyl-pyrimidine compounds are commonly modulated by varying the substituent on the azetidine nitrogen (e.g., sulfonyl, carbonyl, or alkyl groups) or by replacing the heteroaryl appendage [1]. In 2-(pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone, the thiazol-2-yloxy group introduces a hydrogen-bond-accepting oxygen linker and an additional aromatic ring that simultaneously alters the scaffold’s lipophilicity, torsional freedom, and electrostatic surface potential when compared with simpler N-sulfonyl or N-alkyl azetidine analogues . These subtle physicochemical changes can translate into substantial differences in kinase selectivity, solubility, and metabolic stability – parameters that are not predictable from the azetidinyl-pyrimidine core alone and that render direct one-to-one substitution unreliable without experimental validation.

Quantitative Differentiation Evidence for 2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone Versus Closest Structural Analogues


Distinct Thiazol-2-yloxy Azetidine Motif Confers Unique Conformational and Electrostatic Properties Relative to Sulfonyl-Azetidine Analogues

The closest commercially catalogued analogue, 1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-(pyrimidin-2-ylthio)ethanone (CAS 1797846-91-3), bears a sulfonyl group (–SO2iBu) on the azetidine ring, which acts as a strong electron-withdrawing group and creates a tetrahedral geometry at sulfur. In contrast, the target compound features a thiazol-2-yloxy group connected via an oxygen linker, introducing a planar, electron-rich heteroaromatic ring that provides a π-stacking surface and a hydrogen-bond acceptor (thiazole N) absent in the sulfonyl analogue . These differences are expected to yield divergent binding poses and selectivity profiles against kinase ATP pockets, though experimental head-to-head data are not yet publicly available.

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Reduced Molecular Weight and Improved Ligand Efficiency Metrics Compared to Carboxamide-Containing Thiazolyloxy-Azetidine Derivatives

Several thiazolyloxy-azetidine derivatives reported in vendor catalogs, such as N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide (MW 319.4 g/mol, C15H17N3O3S), contain a carboxamide linker that increases molecular weight, adds rotatable bonds, and introduces additional hydrogen-bond donors/acceptors . The target compound (MW 308.4 g/mol) replaces the carboxamide with a simpler ethanone linker and a pyrimidin-2-ylthio group, resulting in a lower molecular weight, one fewer H-bond donor, and a reduced topological polar surface area (TPSA) when predicted computationally. These alterations enhance ligand efficiency metrics (LE ≈ 0.28 for an assumed IC50 of 10 µM vs. LE ≈ 0.25 for the carboxamide analogue at the same potency) and improve the scaffold’s attractiveness for fragment-to-lead optimization.

Drug-Likeness Ligand Efficiency Fragment-Based Drug Design

Pyrimidin-2-ylthio Group Provides a Cysteine-Reactive Electrophilic Warhead Absent in Many In-Class Azetidinyl-Pyrimidine Analogues

The pyrimidin-2-ylthio moiety in the target compound can act as a mildly electrophilic center susceptible to nucleophilic attack by cysteine thiols, a property that has been exploited in covalent kinase inhibitors such as pyrimidine-based EGFR and BTK inhibitors [1]. By contrast, many azetidinyl-pyrimidine library members (e.g., those with simple alkyl or aryl substituents at the pyrimidine 2-position) lack this latent electrophilicity. The presence of the thioether bridge enables the compound to potentially engage in reversible or irreversible covalent bond formation with accessible cysteine residues in kinase active sites, a feature that could confer prolonged target residence time relative to non-covalent, reversible analogues [2].

Covalent Inhibitor Targeted Covalent Inhibition Kinase Drug Discovery

Optimal Research and Procurement Scenarios for 2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone


Kinase-Focused Covalent Fragment Library Expansion

The compound’s pyrimidin-2-ylthio group offers a latent electrophilic warhead suitable for targeting cysteine residues in kinase ATP pockets [1]. It can be procured as a covalent fragment for screening against kinases such as EGFR, BTK, or JAK3, where the thiazol-2-yloxy azetidine moiety simultaneously provides shape complementarity to the back pocket. Its incorporation adds a dual-mode (non-covalent + covalent) binding potential that is absent in simpler azetidinyl-pyrimidine fragments, potentially increasing hit rates in covalent screening cascades.

Scaffold-Hopping Starting Point for Inflammatory Disease Targets (p38 MAPK, TYK2)

Azetidinyl-pyrimidine compounds have shown promise as p38 MAPK and TYK2 inhibitors for inflammatory indications [2]. The target compound’s three-ring system (pyrimidine–thiazole–azetidine) provides a novel vector arrangement that can sample chemical space orthogonal to known p38 inhibitors (e.g., pyridinyl-imidazoles). Procurement as a scaffold-hopping template enables exploration of new intellectual property space while leveraging validated kinase pharmacology.

Physicochemical Property Optimization in Lead Generation Programs

With a molecular weight of 308.4 g/mol and a calculated heavy-atom count of 20, the compound lies within fragment-like space and is more ligand-efficient than many carboxamide-linked thiazolyloxy-azetidine analogues (MW > 319 g/mol) . It is suited for early-stage lead generation programs where maintaining low lipophilicity and high ligand efficiency is critical. Procurement for property-guided optimization can help teams identify selective kinase inhibitors with favorable ADME profiles from the outset.

Chemical Probe Development for Target Identification

The dual heteroaryl-thioether architecture allows facile derivatization at the pyrimidine 4- and 6-positions or the thiazole 4-position for linker attachment (e.g., biotin, fluorophores). It can be procured as a core scaffold for chemical probe synthesis aimed at identifying novel kinase targets via affinity-based proteomics, where the thiazol-2-yloxy group provides an additional recognition element for target engagement.

Quote Request

Request a Quote for 2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.